2-Hydroxyisobutyric acid

Description

This compound has been reported in Glycine max, Capsicum annuum, and other organisms with data available.

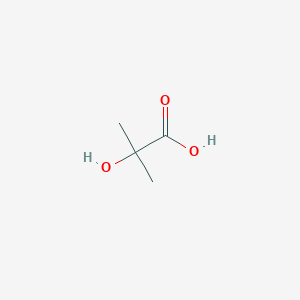

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032954 | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

212.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

594-61-6 | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMW250U2HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | alpha-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Structure, Properties, and Biological Significance

Introduction

2-Hydroxyisobutyric acid (2-HIBA), also known as α-hydroxyisobutyric acid or 2-methyllactic acid, is an alpha-hydroxy acid with the chemical formula (CH₃)₂C(OH)COOH. This organic compound and its derivatives are of significant interest to researchers in various fields, including polymer chemistry, metabolomics, and drug development. It serves as a key building block for the synthesis of polymers and is recognized as an important endogenous metabolite and a modulator of significant cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is a simple, branched-chain hydroxycarboxylic acid. Its structure consists of a central carbon atom bonded to a carboxyl group, a hydroxyl group, and two methyl groups.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-methylpropanoic acid |

| CAS Number | 594-61-6 |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| SMILES | CC(C)(C(=O)O)O |

| InChI Key | BWLBGMIXKSTLSX-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white crystalline solid at room temperature and is hygroscopic. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 76-81 °C | [1][2] |

| Boiling Point | 212 °C at 760 mmHg | [3] |

| Density | 1.24 g/cm³ | [4] |

| pKa | 3.72 (at 25 °C) | [5] |

| Water Solubility | 1900 g/L (22 °C) | [6] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, and hot benzene. | [4][5][7] |

| Flash Point | 114 °C/12mm | [5] |

| Vapor Pressure | 0.00875 mmHg at 25 °C | [2][8] |

Biological Significance and Signaling Pathways

This compound is not merely a synthetic building block but also an active participant in biological systems. It is a metabolite of methyl tert-butyl ether (MTBE) and has been implicated in various metabolic conditions.[9][10] Recent research has highlighted its role in modulating key cellular signaling pathways and as a precursor to a novel post-translational modification.

Modulation of Insulin/IGF-1 and p38 MAPK Pathways

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can extend lifespan and reduce fat accumulation by selectively modulating the Insulin/IGF-1 and p38 MAPK pathways.[11] It is suggested that 2-HIBA promotes β-oxidation and inhibits fatty acid synthesis by upregulating the transcription factor SKN-1/NRF2 and downregulating SREBP-1c.[11]

Lysine 2-Hydroxyisobutyrylation (Khib)

This compound is the precursor for 2-hydroxyisobutyryl-CoA, the donor for a recently discovered post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[12] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[13][14] The Khib modification is dynamically regulated by "writer" enzymes (lysine 2-hydroxyisobutyryltransferases) and "eraser" enzymes (de-2-hydroxyisobutyrylases).

The primary writers of Khib are p300 and Tip60, which are also known histone acetyltransferases.[5][6] The erasers of this modification are histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[15]

Experimental Protocols

Synthesis of this compound

1. Enzymatic Synthesis from Acetone Cyanohydrin [11][16]

This method utilizes an enzyme catalyst with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to this compound.

-

Materials:

-

Acetone cyanohydrin

-

Enzyme catalyst (e.g., from Acidovorax facilis or Comamonas testosteroni)

-

Phosphate buffer (pH 7.0)

-

Bioreactor or stirred-tank reactor

-

-

Procedure:

-

Prepare a suspension of the microbial cells containing the desired enzyme activity in a suitable buffer.

-

If necessary, induce enzyme expression according to the specific microbial strain requirements.

-

In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.

-

Monitor the progress of the reaction by taking periodic samples and analyzing for the disappearance of acetone cyanohydrin and the formation of this compound using HPLC.

-

Upon completion of the reaction, separate the biomass by centrifugation or filtration.

-

Isolate and purify the this compound from the supernatant by methods such as extraction, crystallization, or chromatography.

-

2. Chemical Synthesis via Esterification [2]

This protocol describes the synthesis of an ester of this compound, which can then be hydrolyzed to the free acid.

-

Materials:

-

This compound

-

Ethanol

-

Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst

-

Benzene (as an azeotropic agent)

-

Reactor with a Dean-Stark apparatus

-

-

Procedure:

-

Charge the reactor with this compound, ethanol, benzene, and the organic sulfonic acid catalyst.

-

Heat the mixture to reflux.

-

Continuously remove the water formed during the reaction as an azeotrope with benzene using the Dean-Stark apparatus.

-

Monitor the reaction progress by analyzing the conversion of this compound.

-

After the reaction is complete, cool the mixture and remove the solvent and excess alcohol under reduced pressure.

-

The resulting ester can be purified by distillation.

-

Hydrolyze the ester to this compound using standard acidic or basic hydrolysis conditions.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) Analysis [1]

This method is suitable for the quantification of this compound in various matrices.

-

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector

-

Reverse-phase C18 column

-

-

Mobile Phase:

-

A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical gradient could be from 5% to 95% acetonitrile.

-

-

Procedure:

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, a protein precipitation step followed by filtration is necessary.

-

Injection: Inject a known volume of the prepared sample onto the HPLC column.

-

Separation: Elute the column with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

-

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. JP2000319227A - Method for producing this compound ester - Google Patents [patents.google.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Landscape of the regulatory elements for lysine 2-hydroxyisobutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]

- 11. US6582943B1 - Method for producing this compound and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

- 12. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. comum.rcaap.pt [comum.rcaap.pt]

- 14. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]

- 16. CN1635990A - Process for producing this compound and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

2-Hydroxyisobutyric Acid (CAS 594-61-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain alpha-hydroxy acid, has emerged from being primarily known as a metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE) to a molecule of significant interest in metabolic research and drug development.[1][2] Its association with metabolic disorders such as obesity and diabetes, coupled with its role in the novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib), underscores its potential as both a biomarker and a modulator of cellular processes.[1][3][4] This technical guide provides an in-depth overview of 2-HIBA, encompassing its physicochemical properties, synthesis methodologies, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-methyllactic acid, is a white crystalline solid.[5][6] It is a 2-hydroxy monocarboxylic acid structurally related to isobutyric acid.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 594-61-6 | [5] |

| Molecular Formula | C₄H₈O₃ | [5] |

| Molecular Weight | 104.10 g/mol | [5] |

| Melting Point | 76-80 °C | [7] |

| Boiling Point | 212 °C at 760 mmHg | [8] |

| Solubility | Soluble in water, ether, and alcohol | [7] |

| pKa | Not explicitly found | |

| LogP | -0.4 | [5] |

Synthesis of this compound

The synthesis of 2-HIBA can be achieved through both chemical and biotechnological routes, with the latter gaining prominence due to the increasing demand for sustainable chemical production.

Chemical Synthesis

A common chemical synthesis route involves the hydrolysis of acetone cyanohydrin.[9]

Experimental Protocol: Synthesis of Acetone Cyanohydrin (Precursor)

This protocol is adapted from Organic Syntheses.[9]

-

In a flask equipped with a stirrer and surrounded by an ice bath, dissolve 9.7 moles of powdered 95% sodium cyanide in 1.2 L of water and add 12.3 moles of acetone.

-

Once the temperature of the stirred solution drops to 15°C, add 8.5 moles of 40% sulfuric acid over three hours, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, continue stirring for 15 minutes.

-

Separate the resulting layer of acetone cyanohydrin.

-

Filter the remaining solution to remove sodium bisulfate and wash the precipitate with acetone.

-

Combine the filtrate and washings and extract three times with ether.

-

Combine the ether extracts with the initially separated acetone cyanohydrin and dry with anhydrous sodium sulfate.

-

Remove the ether and acetone by distillation.

-

Distill the residue under reduced pressure to obtain acetone cyanohydrin (yield: 77-78%).[9]

The subsequent hydrolysis of acetone cyanohydrin to 2-HIBA can be performed under acidic or basic conditions, though specific high-yield protocols are often proprietary.

Biotechnological Synthesis

Biocatalytic production of 2-HIBA offers a greener alternative, primarily utilizing microbial enzymes to convert precursors like acetone cyanohydrin or intermediates from renewable feedstocks.

Microorganisms possessing nitrilase or a combination of nitrile hydratase and amidase activities can hydrolyze acetone cyanohydrin to 2-HIBA.[8][10]

-

Nitrilase Pathway: A single enzyme, nitrilase (EC 3.5.5.7), directly converts the nitrile group of acetone cyanohydrin to a carboxylic acid group.[8]

-

Nitrile Hydratase/Amidase Pathway: Acetone cyanohydrin is first converted to 2-hydroxyisobutyramide by nitrile hydratase (EC 4.2.1.84), which is then hydrolyzed to 2-HIBA by an amidase (EC 3.5.1.4).[8]

Bacterial strains such as Acidovorax facilis, Rhodococcus sp., and Comamonas testosteroni have been utilized for these transformations.[8][10]

Experimental Protocol: Enzymatic Synthesis of 2-HIBA using Acidovorax facilis

This protocol is based on information from a patent application.[8]

-

Cultivate Acidovorax facilis 72W (ATCC 55746) cells to obtain a wet cell paste.

-

To prepare a catalyst with primarily nitrilase activity, suspend the cell paste in a 100 mM potassium phosphate buffer (pH 6.0).

-

Heat the cell suspension at 50°C for 30-60 minutes to inactivate the majority of nitrile hydratase and amidase activities.[8]

-

Cool the cell suspension to the reaction temperature (e.g., 25°C).

-

Add acetone cyanohydrin to the cell suspension to a final concentration of approximately 0.1 M.

-

Mix the reaction on a rotating platform at 25°C.

-

Monitor the reaction progress by taking samples at regular intervals.

-

Analyze the samples for 2-HIBA, acetone cyanohydrin, and 2-hydroxyisobutyramide concentrations using HPLC.

-

After the reaction, centrifuge to remove the cells and collect the supernatant containing 2-HIBA.

Quantitative Data on Synthesis Yields

| Synthesis Method | Precursor | Biocatalyst/Conditions | Yield | Reference(s) |

| Microbial Hydrolysis | Acetone Cyanohydrin | Acidovorax facilis 72W (heat-treated) | 73.5% (after 4h) | [8] |

| Microbial Hydrolysis | Acetone Cyanohydrin | Acidovorax facilis 72W (non-heat-treated) | 40.4% (after 21h) | [8] |

| Dehydration | This compound | NaOH, 185-195°C, vacuum | 96% (of methacrylic acid) | [8] |

| Engineered E. coli | Glucose | Thiolase-independent pathway | 290 ± 40 mg/L (of 3H2MB, a related compound) | [11] |

| Engineered E. coli | Glucose | (R)-3-hydroxybutyryl-CoA-specific mutase | ~70 mg/L | [7] |

Enzyme Kinetic Parameters

Limited kinetic data is available for the direct conversion of acetone cyanohydrin to 2-HIBA. The following table includes data for related enzymes.

| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference(s) |

| Nitrilase (Mutant F168V) | Acidovorax facilis ZJB09122 | 1-cyanocyclohexylacetonitrile | - | - | [12] |

| Nitrilase | Rhodococcus rhodochrous K22 | Acrylonitrile | 1.14 mM | - | [6] |

| Nitrilase | Rhodococcus rhodochrous K22 | Crotononitrile | 18.9 mM | - | [6] |

A promising biotechnological route involves the isomerization of 3-hydroxybutyryl-CoA, an intermediate in the polyhydroxybutyrate (PHB) pathway, to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[10][11] This pathway connects the synthesis of 2-HIBA to central carbon metabolism, enabling its production from renewable feedstocks like glucose.[11] The key enzyme in this process is a cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase.[10]

Caption: Microbial synthesis pathways of 2-HIBA from acetone cyanohydrin.

Biological Significance and Signaling Pathways

2-HIBA is not merely a xenobiotic metabolite but also an endogenous molecule with roles in cellular signaling and post-translational modifications.

Association with Metabolic Disorders

Elevated urinary levels of 2-HIBA have been observed in individuals with obesity and type 2 diabetes.[3][13] While the exact causative relationship is still under investigation, this correlation suggests that 2-HIBA may serve as a biomarker for these conditions. However, specific quantitative data on the concentration of 2-HIBA in the urine or plasma of these populations is still limited in publicly available literature. For a related compound, α-hydroxybutyric acid, urinary concentrations in healthy individuals range from 0.10-2.68 µg/mL, while in diabetics, the range is 0.14-124 µg/mL.[14]

Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIBA is the precursor for 2-hydroxyisobutyryl-CoA, which serves as the donor for a novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib).[1] This modification has been identified on histones and a wide range of non-histone proteins in various organisms, from bacteria to humans, indicating its evolutionary conservation.[1] Khib is implicated in the regulation of gene expression and cellular metabolism, with 2-hydroxyisobutyrylated proteins being enriched in pathways such as glycolysis, the TCA cycle, and fatty acid metabolism.[15]

Caption: The role of 2-HIBA in lysine 2-hydroxyisobutyrylation.

Modulation of Signaling Pathways

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can modulate the Insulin/IGF-1 and p38 MAPK signaling pathways, leading to reduced reactive oxygen species (ROS) and an extended lifespan.[3]

Insulin/IGF-1 Signaling Pathway

Caption: Simplified Insulin/IGF-1 signaling pathway modulated by 2-HIBA.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway modulated by 2-HIBA.

Experimental Protocols

Quantification of 2-HIBA in Biological Samples (GC-MS)

This protocol is a general guide for the analysis of organic acids in urine, adapted from available literature.[8][16]

-

Sample Preparation:

-

To 200 µL of urine, add an internal standard.

-

Acidify the sample with HCl to a pH < 2.

-

Extract the organic acids with ethyl acetate (2 x 600 µL).

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 40 µL of 75 mg/mL methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes to form methoxime derivatives of keto-acids.

-

Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS).

-

Employ a temperature gradient program to separate the organic acids.

-

Use electron impact (EI) ionization and scan a mass range of m/z 30-600.

-

Identify 2-HIBA based on its retention time and mass spectrum, and quantify using the internal standard.

-

Detection of Protein 2-Hydroxyisobutyrylation (Western Blot)

This protocol provides a general workflow for detecting Khib on proteins.[1]

-

Protein Extraction and SDS-PAGE:

-

Extract total protein from cells or tissues using a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a pan-anti-2-hydroxyisobutyryl-lysine antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

C. elegans Lifespan Assay with 2-HIBA Treatment

This protocol is a general guide for assessing the effect of 2-HIBA on the lifespan of C. elegans.[5][16]

-

Synchronization of Worms:

-

Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

-

Grow the L1 larvae on NGM plates seeded with E. coli OP50 until they reach the L4 stage.

-

-

Lifespan Assay Setup:

-

Transfer L4 worms to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production.

-

Prepare NGM plates containing the desired concentrations of 2-HIBA (e.g., 5 mM, 10 mM, 20 mM) and a control plate without 2-HIBA.

-

Transfer the young adult worms to the experimental plates (typically 20-30 worms per plate, with multiple replicates).

-

-

Scoring and Data Analysis:

-

Incubate the plates at 20°C.

-

Score the number of living and dead worms daily or every other day by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.

-

Censor worms that crawl off the agar, have internal hatching, or exhibit vulval rupture.

-

Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if 2-HIBA treatment significantly affects lifespan.

-

Conclusion

This compound is a multifaceted molecule with implications for both industrial biotechnology and biomedical research. Its role as a potential biomarker for metabolic diseases and its involvement in the fundamental process of protein 2-hydroxyisobutyrylation highlight the need for continued investigation. The methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis, biological functions, and therapeutic potential of this intriguing compound. Further research is warranted to obtain more precise quantitative data on its production yields, enzyme kinetics, and concentrations in various physiological and pathological states.

References

- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Nit6803 nitrilase homolog from the cyanotroph Pseudomonas fluorescens NCIMB 11764 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans [frontiersin.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. the-c-elegans-lifespan-assay-toolkit - Ask this paper | Bohrium [bohrium.com]

- 8. US6582943B1 - Method for producing this compound and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN1635990A - Process for producing this compound and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

- 11. α-Substituted 3-hydroxy acid production from glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2003066815A9 - Method for producing this compound and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

- 16. Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates [jove.com]

Endogenous sources of 2-Hydroxyisobutyric acid in mammals

An In-depth Technical Guide on the Endogenous Sources of 2-Hydroxyisobutyric Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-HIBA), also known as α-hydroxyisobutyric acid, is a small branched-chain hydroxycarboxylic acid increasingly recognized for its role in mammalian metabolism and disease. While initially identified as a xenobiotic metabolite of gasoline additives like methyl tertiary-butyl ether (MTBE), evidence now strongly suggests the existence of endogenous production pathways.[1][2] Elevated levels of 2-HIBA have been associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes, making it a metabolite of significant interest for biomarker and therapeutic development.[1][2][3]

This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of 2-HIBA in mammals. It details the primary metabolic pathways implicated in its formation, its role as a precursor to a critical post-translational modification, quantitative data on its physiological concentrations, and detailed experimental protocols for its measurement in biological matrices.

Endogenous Metabolic Pathways

The precise enzymatic pathway for the de novo synthesis of 2-HIBA in mammals is not yet fully elucidated. However, several lines of evidence point towards the catabolism of the branched-chain amino acid (BCAA) valine as the primary source, with potential contributions from the gut microbiota.

Valine Catabolism: The Predominant but Indirect Route

The catabolism of valine is the most cited endogenous source of precursors for 2-HIBA. This multi-step process occurs within the mitochondria and generates several intermediates. The canonical pathway, however, leads to the formation of 3-hydroxyisobutyric acid (3-HIB), an isomer of 2-HIBA.

The established steps are as follows:

-

Transamination: Valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

-

Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

-

Hydrolysis: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the removal of Coenzyme A to yield 3-hydroxyisobutyric acid .

While this pathway directly produces 3-HIB, the formation of 2-HIBA from a valine-derived intermediate would necessitate an isomerization step. To date, a specific mammalian enzyme analogous to the bacterial 2-hydroxyisobutyryl-CoA mutase has not been identified. It is hypothesized that such an enzyme may exist but has yet to be characterized, or that 2-HIBA is formed through a minor, alternative metabolic route from a valine catabolism intermediate.

Hypothesized Contribution of Gut Microbiota

The gut microbiome is a potential source of 2-HIBA. Certain bacteria possess the enzymatic machinery to produce 2-HIBA. Specifically, a coenzyme B12-dependent 2-hydroxyisobutyryl-CoA mutase has been identified in bacteria, which catalyzes the reversible isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. Hydrolysis of the latter would yield 2-HIBA. While this pathway is established in microorganisms, its direct contribution to the circulating pool of 2-HIBA in mammals is still considered speculative and requires further investigation. Notably, some studies have failed to detect 2-HIBA in human and rodent stool samples, casting doubt on this hypothesis.[3]

Role in Lysine 2-Hydroxyisobutyrylation (Khib) Signaling

A primary endogenous role of 2-HIBA is to serve as a precursor for the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). This modification is a dynamic and widespread regulatory mark on both histone and non-histone proteins, influencing gene transcription and cellular metabolism.

The pathway involves the following key steps:

-

Activation: 2-HIBA is converted to its activated form, 2-hydroxyisobutyryl-Coenzyme A (2-HIB-CoA).

-

"Writing" the Mark: Lysine 2-hydroxyisobutyryltransferases (writers), such as p300/CBP and Tip60, catalyze the transfer of the 2-hydroxyisobutyryl group from 2-HIB-CoA to the ε-amino group of lysine residues on substrate proteins.

-

"Erasing" the Mark: Histone deacetylases (erasers), specifically HDAC2 and HDAC3, have been shown to remove the Khib modification, demonstrating the reversibility of this process.

Khib has been shown to be a significant regulator of metabolic pathways, including glycolysis, by modifying key glycolytic enzymes. This suggests that fluctuations in endogenous 2-HIBA levels can directly impact cellular energy metabolism through this epigenetic and proteomic regulatory mechanism.

Quantitative Data in Mammalian Biofluids

The concentration of 2-HIBA in mammalian biofluids is a key parameter for understanding its physiological and pathological roles. While data across all tissue types is limited, concentrations in human plasma and urine have been reported.

| Biofluid | Subject Group | Concentration (Median) | Concentration (Interquartile Range) | Reference |

| Human Plasma | Normal Glucose Tolerance (NGT) | 3.1 µmol/L | 1.9 µmol/L | [4] |

| Human Plasma | Type 2 Diabetes (T2D) | 3.8 µmol/L | 2.9 µmol/L | [4] |

| Human Urine | Healthy/Optimal | 0 - 200 µg/g creatinine | Not Applicable | [2] |

Table 1: Reported Concentrations of this compound in Human Biofluids

Experimental Protocols

Accurate quantification of 2-HIBA is essential for research and clinical applications. Due to its small size and polarity, chromatographic separation coupled with mass spectrometry is the preferred analytical approach.

Quantification of 2-HIBA in Plasma by LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-HIBA in human plasma.

5.1.1 Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Transfer 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add an appropriate isotopically labeled internal standard (e.g., this compound-d6) to each sample to correct for matrix effects and procedural losses.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each plasma sample to precipitate proteins.

-

Vortexing: Vortex the samples vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

5.1.2 LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate 2-HIBA from its isomers and other interfering compounds. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-HIBA and its internal standard. For 2-HIBA (m/z 103): a common transition is 103 -> 59.

Quantification of 2-HIBA in Urine by GC-MS

This section outlines a gas chromatography-mass spectrometry (GC-MS) method for profiling organic acids, including 2-HIBA, in urine. This method requires a derivatization step to increase the volatility of the analytes.

5.2.1 Sample Preparation and Derivatization

-

Normalization: Thaw urine samples and measure the creatinine concentration. Normalize the sample volume to be equivalent to a set amount of creatinine (e.g., 1 µmole).

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid not present in urine) to the normalized urine sample.

-

Extraction:

-

Acidify the urine sample with HCl to a pH < 2.

-

Saturate the sample with sodium chloride.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Pool the organic layers.

-

-

Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Derivatization (Silylation):

-

To the dried residue, add a silylating agent. A common mixture is 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine.

-

Cap the vial tightly and heat at 70-80°C for 45-60 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

-

5.2.2 GC-MS Analysis

-

Gas Chromatograph: A GC system equipped with a capillary column.

-

Column: A low-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the derivatized sample in split or splitless mode.

-

Oven Temperature Program: A temperature gradient to separate the derivatized organic acids. For example:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, using characteristic ions of the 2-HIBA-TMS derivative.

References

The Microbial Transformation of a Fuel Additive: A Technical Guide to the Metabolic Pathway of 2-Hydroxyisobutyric Acid from MTBE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the microbial metabolic pathway of 2-Hydroxyisobutyric acid (2-HIBA) from the gasoline additive Methyl tert-butyl ether (MTBE). Understanding this biodegradation process is critical for environmental remediation efforts and offers insights into novel enzymatic activities with potential applications in biotechnology and drug development. This document provides a comprehensive overview of the core metabolic steps, quantitative data on degradation rates, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Methyl tert-butyl ether (MTBE) was widely used as a fuel oxygenate to improve air quality. However, its high water solubility and resistance to natural attenuation led to significant groundwater contamination.[1][2] Fortunately, several microorganisms have evolved the capability to degrade MTBE, utilizing it as a source of carbon and energy.[3][4] A key intermediate in this metabolic cascade is this compound (2-HIBA). This guide focuses on the aerobic microbial pathway that transforms MTBE into 2-HIBA and its subsequent entry into central metabolism.

The degradation is initiated by an oxidative attack on the ether bond of MTBE, typically catalyzed by a monooxygenase enzyme. This leads to the formation of tert-butyl alcohol (TBA), a central intermediate in the pathway.[1][5] Subsequent hydroxylation and oxidation steps convert TBA into 2-HIBA, which is then further metabolized.[5][6] Several bacterial strains have been identified as key players in this process, including Methylibium petroleiphilum PM1, Mycobacterium austroafricanum IFP 2012, and Aquincola tertiaricarbonis L108.[7][8][9]

The Metabolic Pathway from MTBE to this compound

The aerobic degradation of MTBE to 2-HIBA proceeds through a series of enzymatic reactions, primarily involving monooxygenases and dehydrogenases. The generally accepted pathway is as follows:

-

Initial Oxidation of MTBE: A monooxygenase enzyme attacks the methyl group of MTBE, leading to the formation of an unstable hemiacetal. This intermediate spontaneously decomposes to yield tert-butyl alcohol (TBA) and formaldehyde.[1][5] In some bacteria, an alternative initial step involves the formation of tert-butyl formate (TBF), which is then hydrolyzed to TBA and formate.

-

Hydroxylation of TBA: TBA is subsequently hydroxylated by a TBA monooxygenase to form 2-methyl-1,2-propanediol.[10]

-

Oxidation to 2-HIBA: A two-step oxidation of 2-methyl-1,2-propanediol, catalyzed by dehydrogenases, yields this compound (2-HIBA).[11]

-

Metabolism of 2-HIBA: 2-HIBA is then activated to its CoA-thioester and subsequently isomerized to 3-hydroxybutyryl-CoA by a cobalamin-dependent mutase.[5][12] 3-hydroxybutyryl-CoA is a common metabolite that can enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.

Quantitative Data on MTBE Degradation

The efficiency of MTBE degradation and the production of intermediates like 2-HIBA vary among different microbial species and are influenced by environmental conditions. The following tables summarize key quantitative data from studies on prominent MTBE-degrading bacteria.

| Microorganism | Substrate | Concentration (mg/L) | Degradation Rate | Specific Activity | Notes | Reference |

| Methylibium petroleiphilum PM1 | MTBE | 50 | 100% degradation in 12h (aerobic) | - | Degradation is significantly faster under aerobic conditions. | [3] |

| Microbial Consortium | MTBE | 100 | Fast, zero-order kinetics | 7 to 52 mg MTBE / gdw / h | 79% of carbon from MTBE was converted to CO2. | [13] |

| Arthrobacter (butane-grown) | MTBE | 0.1 - 0.8 | kc = 0.43 mg/mg TSS/day | - | Apparent Ks of 2.14 mg/L. | [14] |

| Mycobacterium austroafricanum IFP 2012 | MTBE | 15 | >99% removal efficiency | - | In a fixed-bed reactor with a 120h HRT. | [8][15] |

| Commercial Product (Aqua) | MTBE | - | First-order rate constant of 0.019/hour | - | 99.8% decrease over 14 days under aerobic conditions. | [2][16] |

| Microorganism | Substrate | Concentration (mg/L) | Degradation Rate | Notes | Reference |

| Methylibium petroleiphilum PM1 | TBA | - | Faster than MTBE degradation | Suggests TBA degradation is not the rate-limiting step. | [3] |

| Aquincola tertiaricarbonis L108 | 2-HIBA | 200 - 500 | 10 to 40 nmol / min / mg biomass | Activity is inducible and dependent on cobalt. | [5] |

| Commercial Product (Aqua) | TBA | - | First-order rate constant of 0.009/hour | 95.03% decrease over 14 days under aerobic conditions with glucose. | [2][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the MTBE metabolic pathway.

Culturing of MTBE-Degrading Microorganisms

Objective: To cultivate bacterial strains capable of degrading MTBE as a sole carbon and energy source.

Materials:

-

Basal Salts Medium (BSM)[17] or Mineral Salts Medium (MSM)[18]

-

MTBE (≥99% purity)

-

Yeast Extract

-

Trace element solution

-

Sterile culture flasks and bioreactors

-

Incubator shaker

Protocol:

-

Prepare the basal or mineral salts medium according to the referenced formulation. A typical liquid culture medium contains KH₂PO₄·3H₂O (1 g/L), Na₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.1 g/L), NH₄NO₃ (1 g/L), CaCl₂·2H₂O (1 mg/L), FeSO₄·7H₂O (0.4 mg/L), and yeast extract (0.1 mg/L).[1]

-

Sterilize the medium by autoclaving.

-

Aseptically add a sterile stock solution of MTBE to the cooled medium to a final concentration of 50-750 mg/L.[1][18] For volatile compounds like MTBE, it is crucial to add it to a cooled medium to minimize evaporation.

-

Inoculate the medium with the desired bacterial strain (e.g., M. petroleiphilum PM1, M. austroafricanum IFP 2012).

-

Incubate the cultures at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[17] For strains like A. tertiaricarbonis, cobalt or cyanocobalamin (50 µg/L) should be added to the medium for growth on MTBE or its intermediates.[5][19]

-

Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).

Biodegradation Assays

Objective: To quantify the rate of MTBE degradation and the formation of intermediates by a specific microbial culture.

Materials:

-

Washed cell suspension of the MTBE-degrading microorganism

-

Basal Salts Medium (BSM)

-

MTBE and standards for intermediates (TBA, 2-HIBA)

-

Sealed serum vials

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatography (HPLC) system

Protocol:

-

Grow the bacterial culture as described in Protocol 4.1.

-

Harvest the cells by centrifugation and wash them with sterile BSM to remove any residual carbon sources.[6]

-

Resuspend the cells in fresh BSM to a specific optical density (e.g., OD₅₅₀ = 1.0).[6]

-

Dispense the cell suspension into sterile, sealed serum vials.

-

Add a known concentration of MTBE to each vial. Include control vials with heat-killed cells to account for any abiotic loss of MTBE.

-

Incubate the vials under the desired conditions (e.g., 30°C, shaking).

-

At regular time intervals, withdraw liquid or headspace samples for analysis.

-

Analyze the concentration of MTBE and its metabolites using an appropriate analytical method (see Protocol 4.3).

Analytical Methods for MTBE and Metabolite Quantification

Objective: To accurately measure the concentrations of MTBE, TBA, and 2-HIBA in aqueous samples.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for MTBE and TBA:

-

Sample Preparation: For headspace analysis, a small volume of the headspace from the serum vial is directly injected into the GC.[18] For liquid samples, solid-phase microextraction (SPME) can be used to concentrate the analytes.[20]

-

GC Conditions: Use a capillary column suitable for volatile organic compounds (e.g., DB-1). A typical temperature program starts at 40°C, ramps to 50°C at 3°C/min, and then to 58°C at 10°C/min.[1] Use helium as the carrier gas.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.[1]

-

Quantification: Create a calibration curve using standards of known concentrations of MTBE and TBA.

B. High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for 2-HIBA:

-

Sample Preparation: Filter the aqueous sample through a 0.2 µm filter to remove cells and particulates.[1]

-

HPLC Conditions: Use a reverse-phase C18 column. The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid.

-

ESI-TOF-MS Conditions: Operate the mass spectrometer in negative ion mode. The exact molecular weights of the deprotonated molecules are used for identification and quantification (e.g., m/z 103.0395 for 2-HIBA).[1]

-

Quantification: Compare the peak area of the sample to a calibration curve prepared with 2-HIBA standards.

Conclusion

The microbial degradation of MTBE to 2-HIBA is a well-defined metabolic pathway involving a series of oxidative enzymatic reactions. This technical guide has provided an in-depth overview of this pathway, supported by quantitative data and detailed experimental protocols. The enzymes involved in this pathway, particularly the monooxygenases and the novel cobalamin-dependent mutase, represent promising targets for further research and potential biotechnological applications. A thorough understanding of the genetics, regulation, and kinetics of this metabolic route is essential for developing effective bioremediation strategies for MTBE-contaminated sites and for harnessing the catalytic potential of these unique microbial systems.

References

- 1. Biodegradation of Methyl Tertiary Butyl Ether (MTBE) by a Microbial Consortium in a Continuous Up-Flow Packed-Bed Biofilm Reactor: Kinetic Study, Metabolite Identification and Toxicity Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using" by Elizabeth Villanueva [digitalcommons.calpoly.edu]

- 3. Biodegradation of methyl tert-butyl ether by Methylibium petroleiphilum PM1 in poor nutrition solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Alkyl tert-Butyl Ether Intermediate 2-Hydroxyisobutyrate Is Degraded via a Novel Cobalamin-Dependent Mutase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Aquincola tertiaricarbonis gen. nov., sp. nov., a tertiary butyl moiety-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of a new Mycobacterium austroafricanum strain, IFP 2015, growing on MTBE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of this compound (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of Methyl t-Butyl Ether Cometabolism at Low Concentrations by Pure Cultures of Butane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. osti.gov [osti.gov]

The Emerging Landscape of Lysine 2-Hydroxyisobutyrylation (Khib): A Core Cellular Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical for expanding the functional diversity of proteins, enabling cells to respond dynamically to a variety of stimuli. Among the growing list of identified lysine acylations, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification with profound implications for cellular regulation.[1][2][3] First identified in 2014, Khib is an evolutionarily conserved PTM found in prokaryotes and eukaryotes, including humans, mice, plants, and fungi.[1][4][5] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation.[3] These structural changes suggest a critical role for Khib in modulating protein function, protein-protein interactions, and subcellular localization.[6]

This technical guide provides a comprehensive overview of the current understanding of Khib, focusing on its core functions in cellular processes, the enzymes that regulate its dynamics, and its association with various diseases. We will delve into the experimental methodologies used to study this modification and present key quantitative data to offer a detailed perspective for researchers in the field.

Cellular Functions of Khib

Khib has been shown to play a crucial role in a multitude of cellular processes, with a particular enrichment in metabolic pathways and the regulation of gene expression.[1][7]

Regulation of Metabolism

A significant number of proteins modified by Khib are key enzymes involved in central metabolic pathways.[1][6][8] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[6][9][10] For instance, the glycolytic enzyme Enolase (ENO1) is a well-characterized target of Khib.[6][9] The modification of specific lysine residues on ENO1 can negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[6][10] This direct link between a specific PTM and the activity of a metabolic enzyme highlights Khib as a critical regulator of cellular energy homeostasis.

Gene Expression and Chromatin Dynamics

Khib is also a prominent histone mark associated with active gene transcription.[4][11] It has been identified on multiple histone lysine residues, with distinct genomic distributions compared to other well-studied marks like acetylation (Kac) and crotonylation (Kcr).[4][11] For example, H4K8hib is associated with actively transcribed genes in meiotic and post-meiotic male germ cells.[4][11] The presence of Khib on histones can influence chromatin structure and accessibility, thereby providing a platform for the recruitment of regulatory proteins that control gene expression.

The Khib Regulatory Network: Writers and Erasers

The dynamic nature of Khib is controlled by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

-

Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300 and Tip60 have been identified as enzymes that can catalyze lysine 2-hydroxyisobutyrylation.[9][12][13] Interestingly, p300 and Tip60 exhibit different substrate specificities for Khib, suggesting they regulate distinct cellular pathways through this modification.[12] For instance, p300-mediated Khib preferentially targets glycolytic enzymes, while Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and translation.[9][12][13]

-

Erasers (Lysine De-2-Hydroxyisobutyrylases): The primary enzymes responsible for removing Khib marks are Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[12][13][14] In prokaryotes, the sirtuin deacetylase CobB has been shown to possess de-2-hydroxyisobutyrylation activity.[15] The identification of these erasers further solidifies the role of Khib as a dynamic and reversible regulatory mechanism.

Khib in Disease

Given its fundamental roles in metabolism and gene regulation, it is not surprising that dysregulation of Khib is being increasingly linked to various diseases.

-

Metabolic Disorders: The profound impact of Khib on metabolic enzymes suggests its potential involvement in metabolic diseases such as obesity and type 2 diabetes.[16]

-

Cancer: The writer enzyme p300 is a known regulator of glycolysis, a pathway often upregulated in cancer cells (the Warburg effect).[9] p300-mediated Khib of glycolytic enzymes promotes glycolysis and enhances cell survival under glucose-deprived conditions, suggesting a potential role for Khib in cancer progression.[9]

-

Kidney Disease: A quantitative proteomics study of peripheral blood mononuclear cells from patients with IgA nephropathy (IgAN) revealed significant alterations in the Khib proteome.[1] Specifically, Khib-modified proteins were enriched in the IL-17 signaling pathway and phagosome-related processes, suggesting a role for Khib in the pathogenesis of IgAN.[1]

Quantitative Data on Khib Proteomes

Proteomic studies have identified a vast number of Khib sites on a wide array of proteins across different species. The following tables summarize some of the key quantitative findings from these studies.

| Organism/Cell Line | Number of Khib Sites Identified | Number of Khib-Modified Proteins | Key Enriched Pathways | Reference |

| Human (HEK293 cells) | 3,502 | 1,050 | Ribosomal pathways, mRNA translation, Parkinson's disease | [12] |

| Human (HeLa cells) | 6,548 | 1,725 | RNA transport, protein export, fatty acid metabolism, TCA cycle | [6] |

| Human (PBMCs - IgAN) | 428 differential sites | 290 differential proteins | IL-17 signaling pathway, phagosome | [1] |

| Mouse (spermatids) | 63 (histones) | Histones H1, H2A, H2B, H3, H4 | Active gene transcription | [4][11] |

| Proteus mirabilis | 4,735 | 1,051 | Purine metabolism, pentose phosphate pathway, glycolysis | [10] |

| Soybean (leaves) | 4,251 | 1,532 | Biosynthesis, central carbon metabolism, photosynthesis | [8][17] |

| Wheat (leaves) | 3,004 | 1,104 | Ribosome activity, protein biosynthesis, photosynthesis | [18] |

| Aspergillus fumigatus | 18,091 | 3,494 | Ribosome biosynthesis, protein synthesis, nucleocytoplasmic transport | [5] |

Experimental Protocols

The identification and characterization of Khib-modified proteins and sites rely on a combination of affinity enrichment and high-resolution mass spectrometry.

Protein Extraction and Digestion

-

Cell Lysis: Harvest cells and lyse them in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) to preserve the PTMs. Sonication or other mechanical disruption methods can be used to ensure complete lysis.

-

Protein Precipitation: Precipitate proteins using methods like trichloroacetic acid (TCA)/acetone precipitation to remove interfering substances.

-

Protein Digestion: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea) and reduce disulfide bonds with dithiothreitol (DTT) followed by alkylation with iodoacetamide (IAA). Digest the proteins into peptides using a protease such as trypsin.

Immunoaffinity Enrichment of Khib Peptides

This step is crucial for enriching the low-abundance Khib-modified peptides from the complex peptide mixture.[10][12][18]

-

Antibody Conjugation: Use a pan-specific anti-Khib antibody conjugated to agarose beads.

-

Incubation: Incubate the tryptic peptides with the anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with a series of buffers (e.g., NETN buffer, PBS) to remove non-specifically bound peptides.

-

Elution: Elute the enriched Khib peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and pinpoint the exact location of the Khib modification.

-

LC Separation: Separate the peptides using a reversed-phase liquid chromatography system.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap). The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans (tandem mass spectra) of selected peptides to determine their amino acid sequence.

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant or SEQUEST. The search parameters should include variable modifications for Khib (+86.03677 Da) on lysine residues.

Visualizations: Signaling Pathways and Experimental Workflows

Khib Regulation of Glycolysis

Caption: p300-mediated Khib of ENO1 negatively regulates its catalytic activity in glycolysis.

Experimental Workflow for Khib Proteomics

Caption: A typical workflow for the identification of Khib sites and proteins.

The Khib Regulatory Cycle

Caption: The dynamic regulation of protein Khib by writer and eraser enzymes.

Conclusion and Future Perspectives

Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in regulating fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. The growing links between aberrant Khib and human diseases underscore its potential as a therapeutic target.

Future research will likely focus on several key areas:

-

Functional Characterization: Elucidating the precise functional consequences of Khib on a broader range of proteins and cellular pathways.

-

Crosstalk with other PTMs: Investigating the interplay between Khib and other PTMs, such as acetylation and phosphorylation, in creating a complex regulatory code.

-

Development of Specific Inhibitors: Designing specific inhibitors for Khib writers and erasers will be crucial for dissecting its biological functions and for therapeutic development.

-

Advanced Proteomic Methods: Improving quantitative proteomic methods to better understand the stoichiometry and dynamics of Khib in response to various stimuli.

The continued exploration of the Khib landscape promises to unveil new layers of cellular regulation and provide novel insights into human health and disease.

References

- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of lysine 2-hydroxyisobutyrylation and future perspectives on plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. CobB - Wikipedia [en.wikipedia.org]

- 16. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

- 17. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]

2-Hydroxyisobutyric Acid: A Novel Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. 2-Hydroxyisobutyric acid (2-HIBA), a small molecule metabolite, has emerged as a promising biomarker reflecting dysregulation in branched-chain amino acid (BCAA) catabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the role of 2-HIBA as a biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.

Introduction to this compound (2-HIBA)

This compound is an organic compound that has been identified in human urine and plasma.[1][2][3] Its endogenous origins are primarily linked to the catabolism of the branched-chain amino acid valine.[4] In recent years, metabolomic studies have consistently highlighted elevated levels of 2-HIBA in individuals with obesity and type 2 diabetes, suggesting its potential as a sensitive indicator of metabolic stress.[1][3]

Quantitative Data on 2-HIBA in Metabolic Diseases

Several studies have quantified the levels of 2-HIBA in individuals with metabolic diseases compared to healthy controls. The following tables summarize key quantitative findings:

Table 1: Plasma this compound Concentrations in Type 2 Diabetes

| Cohort | 2-HIBA Concentration (μmol/L) - Healthy Controls (NGT) | 2-HIBA Concentration (μmol/L) - Type 2 Diabetes (T2D) | Fold Change | p-value | Reference |

| Multicenter Atherothrombosis Study | 3.1 (1.9) (Median, IQR) | 3.8 (2.9) (Median, IQR) | ~1.23 | <0.05 | [3] |

NGT: Normal Glucose Tolerance, IQR: Interquartile Range

Table 2: Urinary this compound Levels in Obesity

| Cohort | Association with BMI | p-value | Reference |

| INTERMAP Study (U.S. Cohort, n=1880) | Positive Correlation | 1.5 x 10⁻⁵ to 2.0 x 10⁻³⁶ | [5] |

| Morbidly Obese vs. Lean Controls | Significantly Higher in Obese | Not Specified | [2] |

Table 3: Correlation of Plasma 2-HIBA with Metabolic Parameters

| Parameter | Correlation with 2-HIBA | Significance | Reference |

| Body Mass Index (BMI) | Positive | Significant | [3] |

| Glycated Hemoglobin (HbA1c) | Positive | Significant | [3] |

| Plasma Glucose | Positive | Significant | [3] |

These data consistently demonstrate a positive association between elevated 2-HIBA levels and the presence and severity of key features of metabolic diseases.

Signaling Pathways Involving 2-HIBA

The elevation of 2-HIBA in metabolic diseases is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) and subsequent mitochondrial dysfunction.

BCAA Catabolism Pathway

The catabolism of the BCAA valine is a primary source of endogenous 2-HIBA. In states of insulin resistance, BCAA catabolism is often impaired, leading to the accumulation of various intermediates, including 2-HIBA.

2-HIBA and Mitochondrial Dysfunction

Elevated levels of 2-HIBA are not merely a byproduct of impaired BCAA metabolism; they may also actively contribute to mitochondrial dysfunction. Research suggests that an accumulation of organic acids, including 2-HIBA, can impair the function of the mitochondrial respiratory chain, leading to increased oxidative stress and reduced ATP production. This creates a vicious cycle that exacerbates insulin resistance.

Experimental Protocols for 2-HIBA Measurement

Accurate and reproducible quantification of 2-HIBA in biological matrices is crucial for its validation as a clinical biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation Workflow

A standardized sample preparation protocol is essential to minimize variability and ensure high-quality data.

Detailed GC-MS Protocol for 2-HIBA Quantification

This protocol provides a step-by-step guide for the quantification of 2-HIBA in human plasma or serum using GC-MS.

Materials:

-

Human plasma/serum samples

-

Internal standard (e.g., ¹³C-labeled 2-HIBA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Pyridine

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or lyophilizer

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Thawing: Thaw frozen plasma/serum samples on ice.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

-

Protein Precipitation: Add 4 volumes of ice-cold methanol to 1 volume of the plasma/serum sample. Vortex vigorously for 1 minute.

-

Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a lyophilizer.

-

Derivatization:

-

Add 50 µL of pyridine to the dried extract and vortex to dissolve.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Incubate at 60°C for 60 minutes to allow for complete derivatization.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of 2-HIBA and its internal standard.

-

Detailed LC-MS/MS Protocol for 2-HIBA Quantification

This protocol outlines a method for quantifying 2-HIBA using LC-MS/MS, which generally offers higher sensitivity and specificity.

Materials:

-

Human plasma/serum samples

-

Internal standard (e.g., ¹³C-labeled 2-HIBA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Thawing and Internal Standard Spiking: Follow steps 1 and 2 from the GC-MS protocol.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of the plasma/serum sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% methanol in water with 0.1% formic acid.

-

LC-MS/MS Analysis: